molecular formula C7H9NO B1356525 5-Methoxy-2-methylpyridine CAS No. 55270-47-8

5-Methoxy-2-methylpyridine

Cat. No. B1356525
M. Wt: 123.15 g/mol
InChI Key: LPVVVCBDJJRLHT-UHFFFAOYSA-N
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Patent
US04758579

Procedure details

150 ml of 3-hydroxy-6-methylpyridine are metered into a solution of 84 g of potassium hydroxide in 400 ml of methanol and 500 ml of dimethyl sulfoxide in the course of one hour. After removal of the methanol on a rotary evaporator, 213 g of methyl iodide, dissolved in 100 ml of dimethyl sulfoxide, are added dropwise, while cooling with ice, and the reaction mixture is stirred at 20° C. for 15 hours and subjected to steam distillation. The distillate is extracted continuously in the extractor with methylene chloride and the extract is concentrated. 85 g (56% of theory) of 5-methoxy-2-methylpyridine are obtained as a colorless oil.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[OH-].[K+].[CH3:11]O>CS(C)=O>[CH3:11][O:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
OC=1C=NC(=CC1)C
Step Two
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 20° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the methanol
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator, 213 g of methyl iodide
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml of dimethyl sulfoxide
ADDITION
Type
ADDITION
Details
are added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
DISTILLATION
Type
DISTILLATION
Details
subjected to steam distillation
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted continuously in the extractor with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the extract is concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC=1C=CC(=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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